BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)pyrimidine-4,6-diol

Synthetic intermediate Chlorination Pyrimidine functionalization

5-(4-Chlorophenyl)pyrimidine-4,6-diol (CAS 3979-80-4) is a 5-aryl-4,6-dihydroxypyrimidine heterocycle with molecular formula C₁₀H₇ClN₂O₂ and molecular weight 222.63 g/mol. It exists predominantly as the 4(1H)-pyrimidinone tautomer, 5-(4-chlorophenyl)-6-hydroxy-4(1H)-pyrimidinone, in the solid state and under physiological conditions.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 3979-80-4
Cat. No. B1598164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)pyrimidine-4,6-diol
CAS3979-80-4
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CNC2=O)O)Cl
InChIInChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15)
InChIKeyAZCIUNXJXVOJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)pyrimidine-4,6-diol (CAS 3979-80-4): Core Physicochemical and Structural Baseline for Procurement Specification


5-(4-Chlorophenyl)pyrimidine-4,6-diol (CAS 3979-80-4) is a 5-aryl-4,6-dihydroxypyrimidine heterocycle with molecular formula C₁₀H₇ClN₂O₂ and molecular weight 222.63 g/mol [1]. It exists predominantly as the 4(1H)-pyrimidinone tautomer, 5-(4-chlorophenyl)-6-hydroxy-4(1H)-pyrimidinone, in the solid state and under physiological conditions . Computed physicochemical descriptors include XLogP3-AA of 1.4, topological polar surface area (TPSA) of 61.7 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, one rotatable bond, and a predicted pKa of 4.69 ± 0.10 [1]. The compound is commercially available from multiple vendors (e.g., Aladdin Scientific, CymitQuimica, GLPBIO) at research-grade purity (typically ≥95%) with catalog listings supporting gram-scale procurement [2]. Its primary documented utility is as a synthetic intermediate for preparing 5-aryl-4,6-dichloropyrimidine building blocks used in medicinal chemistry and agrochemical discovery programs .

Why 5-(4-Chlorophenyl)pyrimidine-4,6-diol Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Substituting 5-(4-chlorophenyl)pyrimidine-4,6-diol with the parent 5-phenylpyrimidine-4,6-diol (CAS 18337-64-9) or the 2-(4-chlorophenyl) regioisomer (CAS 83217-77-0) introduces measurable changes in lipophilicity, electronic character, and synthetic reactivity that propagate through downstream synthetic sequences. The 4-chloro substituent on the 5-phenyl ring increases XLogP3 from approximately 0 (unsubstituted phenyl analog) to 1.4 [1], altering partitioning behavior in extraction and chromatography. The 5-aryl substitution pattern—as opposed to the 2-aryl regioisomer—places the aryl group at a position that directly conjugates with both hydroxyl/oxo tautomeric sites, influencing the keto–enol equilibrium and the nucleophilicity of the oxygen centers during chlorination or alkylation [2]. Furthermore, the GHS hazard profile of the 4-chlorophenyl derivative (H302, H315, H318, H335) differs from that of the unsubstituted phenyl analog, requiring distinct handling protocols during scale-up . These physicochemical and reactivity differences mean that directly replacing this compound with a close analog in a validated synthetic route or structure–activity relationship (SAR) program risks altered reaction yields, impurity profiles, and biological target engagement.

5-(4-Chlorophenyl)pyrimidine-4,6-diol: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Yield as Direct Precursor to 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine vs. Unsubstituted Phenyl Analog

5-(4-Chlorophenyl)pyrimidine-4,6-diol serves as a direct precursor to 4,6-dichloro-5-(4-chlorophenyl)pyrimidine (CAS 3974-18-3) via treatment with POCl₃ in N,N-dimethylaniline at 130 °C. In a documented patent procedure, 16.80 g (75.7 mmol) of the diol yielded 17.34 g (67 mmol, 89% yield) of the dichloro product after 3 hours . This transformation is a critical gateway reaction: the 4,6-dichloro intermediate enables sequential orthogonal substitution at C-4 and C-6 with amine, thiol, or alkoxide nucleophiles, which is not achievable with the diol directly. By comparison, the unsubstituted 5-phenylpyrimidine-4,6-diol would produce 4,6-dichloro-5-phenylpyrimidine, which lacks the chlorine substituent needed for subsequent cross-coupling (e.g., Suzuki, Buchwald–Hartwig) or for tuning electron density at the pyrimidine ring during nucleophilic aromatic substitution.

Synthetic intermediate Chlorination Pyrimidine functionalization Medicinal chemistry building block

Lipophilicity Differentiation: XLogP3 Comparison Between 5-(4-Chlorophenyl) and 5-Phenylpyrimidine-4,6-diol

The computed XLogP3-AA of 5-(4-chlorophenyl)pyrimidine-4,6-diol is 1.4, as reported by PubChem (release 2025.04.14) [1]. In contrast, the unsubstituted 5-phenylpyrimidine-4,6-diol (CAS 18337-64-9) has an estimated logP of approximately 0, based on ChemExper data indicating logP ≈ -0 to 0 for the 5-phenyl analog . This ΔlogP of approximately 1.4 log units corresponds to a roughly 25-fold difference in octanol–water partition coefficient, meaning the 4-chlorophenyl derivative is significantly more lipophilic. The 2-(4-chlorophenyl) regioisomer (CAS 83217-77-0) has a reported LogP of 2.20820 , which is approximately 0.8 log units higher than the 5-substituted target compound, illustrating that the position of the aryl substituent on the pyrimidine ring also substantially modulates lipophilicity.

Lipophilicity Drug-likeness LogP Physicochemical profiling ADME prediction

GHS Hazard Classification: Differentiated Handling Requirements vs. Unsubstituted 5-Phenyl Analog

5-(4-Chlorophenyl)pyrimidine-4,6-diol carries a defined GHS hazard profile comprising four hazard statements: H302 (harmful if swallowed, Acute Oral Toxicity Category 4), H315 (causes skin irritation, Skin Irritation Category 2), H318 (causes serious eye damage, Serious Eye Damage Category 1), and H335 (may cause respiratory irritation, STOT Single Exposure Category 3) . This profile mandates specific engineering controls and personal protective equipment (PPE) during handling, including eye protection, gloves, and adequate ventilation. While specific GHS data for 5-phenylpyrimidine-4,6-diol (CAS 18337-64-9) are not systematically available in the same databases, the presence of the chlorine atom in the target compound is consistent with its higher acute toxicity and irritancy potential compared to the non-halogenated analog, a class-level trend observed across halogenated vs. non-halogenated aromatic heterocycles.

Safety GHS classification Scale-up Laboratory handling Occupational health

5-Aryl vs. 2-Aryl Regioisomerism: Differential LogP and Synthetic Accessibility of the Pyrimidine-4,6-diol Core

The position of the 4-chlorophenyl substituent on the pyrimidine-4,6-diol scaffold fundamentally alters the compound's physical properties and synthetic utility. The 5-substituted isomer (target compound) has XLogP3 = 1.4 [1], whereas the 2-substituted regioisomer, 2-(4-chlorophenyl)pyrimidine-4,6-diol (CAS 83217-77-0), has a reported LogP of 2.20820 . This ΔlogP of 0.8 units is attributable to the different electronic environments: in the 5-isomer, the aryl group is conjugated with both the C-4 and C-6 hydroxyl/oxo groups, which engage in intramolecular hydrogen bonding and tautomerism, partially offsetting the hydrophobic contribution of the chlorophenyl ring. In the 2-isomer, the aryl group is positioned between the two ring nitrogens, resulting in a different dipole moment and reduced intramolecular H-bonding, leading to higher effective lipophilicity. Additionally, the 5-aryl isomer is directly accessible via condensation of 4-chlorobenzaldehyde with urea followed by cyclization , whereas the 2-aryl isomer requires a distinct synthetic route (typically via 2-phenylpyrimidine-4,6-diol chlorination) .

Regioisomerism Structure–property relationship Heterocyclic chemistry Building block selection

Tautomeric Equilibrium and Hydrogen-Bonding Capacity: Predicted pKa as a Determinant of Reactivity

The 4,6-dihydroxypyrimidine core of the target compound exists in a tautomeric equilibrium between the diol form and the 4(1H)-pyrimidinone form. The predicted pKa of 4.69 ± 0.10 indicates that the compound is predominantly protonated at the N-1 and N-3 positions below pH ~3.5 and predominantly deprotonated at the hydroxyl/oxo positions above pH ~6. This pKa value is influenced by the electron-withdrawing 4-chlorophenyl substituent at the 5-position: the chlorine atom exerts a -I (inductive) effect that lowers the pKa relative to the unsubstituted 5-phenyl analog. For comparison, 4,6-dihydroxypyrimidine itself has a reported pKa₁ of approximately 5.4 [1]. The ~0.7 unit decrease in pKa for the 5-(4-chlorophenyl) derivative means that at physiological pH (7.4), a larger fraction of the compound exists in the ionized form, which can affect both its reactivity toward electrophiles (e.g., alkylating agents) and its solubility profile. In the context of the widely studied 5-phenylpyrimidine-4,6-diol scaffold—which has been reported to bind HSP90α with a Kd of 19 µM [2] and to induce cellular differentiation [3]—the 4-chloro substitution on the target compound may modulate target binding affinity, though direct comparative binding data for the target compound are not currently available in the peer-reviewed primary literature.

Tautomerism pKa Nucleophilicity Alkylation Protecting group strategy

Optimal Procurement and Deployment Scenarios for 5-(4-Chlorophenyl)pyrimidine-4,6-diol Based on Differentiated Evidence


Multi-Gram Synthesis of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine for Parallel Medicinal Chemistry Libraries

The demonstrated 89% chlorination yield at the 75 mmol scale positions 5-(4-chlorophenyl)pyrimidine-4,6-diol as a preferred starting material for generating the corresponding 4,6-dichloro intermediate. This dichloro building block supports sequential nucleophilic aromatic substitution (SₙAr) at C-4 and C-6 with diverse amine, alcohol, and thiol nucleophiles, enabling rapid construction of compound libraries for kinase inhibitor, GPCR modulator, or antibacterial discovery programs. The 4-chlorophenyl group at C-5 remains intact throughout these transformations, providing a hydrophobic anchor for target binding and a handle for late-stage Suzuki–Miyaura or Buchwald–Hartwig cross-coupling if further diversification is required. Procuring this compound at 5–25 g scale from vendors such as Aladdin Scientific (95% purity, $351.90/5 g) supports 15–75 mmol reaction scales, sufficient for producing 10–50 final analogs per library.

Lipophilicity-Driven Scaffold Selection for Oral Bioavailability Optimization

In drug discovery programs targeting oral administration, the XLogP3 of 1.4 for 5-(4-chlorophenyl)pyrimidine-4,6-diol falls within the favorable range (LogP 1–3) predicted by Lipinski's Rule of Five [1]. This distinguishes it from the more lipophilic 2-(4-chlorophenyl) regioisomer (LogP 2.2) and the less lipophilic 5-phenyl analog (LogP ~0). Medicinal chemists can rationally select this compound as the core scaffold when the target product profile requires moderate lipophilicity to balance aqueous solubility (for in vitro assay compatibility) with passive membrane permeability (for cellular activity). The chlorine atom also contributes to metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring, a class-level advantage of halogenated aromatics.

Safety-Conscious Scale-Up: Differentiated GHS Hazard Mitigation in Kilo-Lab and Pilot Plant Settings

The defined GHS hazard profile—particularly H318 (Serious Eye Damage Category 1) and H335 (Respiratory Irritation)—informs process safety decisions during scale-up . Contract research organizations (CROs) and CDMOs evaluating this compound for multi-kilogram campaigns must budget for enhanced engineering controls (enclosed charging systems, dedicated eye-wash stations, continuous air monitoring) that may not be required for the non-halogenated 5-phenyl analog. This differentiated safety requirement can be a decisive factor in build-vs.-buy analyses: if a program already has appropriate containment infrastructure for chlorinated heterocycles, this compound integrates seamlessly; if not, the incremental safety investment must be weighed against the synthetic advantages of the 4-chlorophenyl substituent.

Tautomer-Controlled Regioselective O-Functionalization for Prodrug or Bioconjugate Synthesis

The predicted pKa of 4.69 enables selective deprotonation of the 4- and 6-hydroxyl/oxo groups under mildly basic conditions (pH ~7–8), facilitating regioselective O-alkylation or O-acylation without requiring strong bases that might promote ring-opening or decomposition . This is relevant for synthesizing phosphate or ester prodrugs, where controlled mono- vs. di-functionalization is critical for pharmacokinetic tuning. The 4-chlorophenyl substituent's electron-withdrawing effect also activates the pyrimidine ring toward nucleophilic attack, potentially accelerating reaction rates relative to electron-rich 5-aryl analogs (e.g., 5-(4-methoxyphenyl)pyrimidine-4,6-diol), though direct kinetic comparisons are not available in the public literature.

Quote Request

Request a Quote for 5-(4-Chlorophenyl)pyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.